molecular formula C8H9BrClNO B12850016 (S)-2-Amino-2-(3-bromo-2-chlorophenyl)ethan-1-ol

(S)-2-Amino-2-(3-bromo-2-chlorophenyl)ethan-1-ol

Cat. No.: B12850016
M. Wt: 250.52 g/mol
InChI Key: ZLYSSPFAWQARQK-SSDOTTSWSA-N
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Description

(S)-2-Amino-2-(3-bromo-2-chlorophenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-bromo-2-chlorophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-2-chlorobenzaldehyde.

    Formation of the Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine, such as glycine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-bromo-2-chlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(3-bromo-2-chlorophenyl)acetaldehyde.

    Reduction: Formation of 2-(3-bromo-2-chlorophenyl)ethylamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-2-(3-bromo-2-chlorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-bromo-2-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the substituted phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(3-bromo-2-chlorophenyl)ethanol: Lacks the chiral center, making it a racemic mixture.

    2-Amino-2-(3-bromo-2-fluorophenyl)ethanol: Substitution of chlorine with fluorine alters its chemical properties.

    2-Amino-2-(3-chloro-2-fluorophenyl)ethanol: Substitution of bromine with fluorine changes its reactivity.

Uniqueness

(S)-2-Amino-2-(3-bromo-2-chlorophenyl)ethan-1-ol is unique due to its chiral nature, which can result in different biological activities compared to its racemic or other substituted analogs. The presence of both bromine and chlorine atoms on the phenyl ring also contributes to its distinct chemical behavior.

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

(2S)-2-amino-2-(3-bromo-2-chlorophenyl)ethanol

InChI

InChI=1S/C8H9BrClNO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1

InChI Key

ZLYSSPFAWQARQK-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)Cl)[C@@H](CO)N

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)C(CO)N

Origin of Product

United States

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